![molecular formula C20H21N3O5 B2703386 2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1029724-45-5](/img/structure/B2703386.png)
2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazoline family and has been found to have significant biological activity.
Scientific Research Applications
- 2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide has shown promise as an anticancer agent. Researchers have explored its potential in inhibiting tumor growth and metastasis. The compound’s mechanism of action involves interfering with cancer cell signaling pathways, making it a valuable candidate for further investigation in cancer therapy .
- Studies have highlighted the antibacterial activity of this compound. It exhibits inhibitory effects against certain bacterial strains, making it relevant for combating drug-resistant bacteria. Researchers are investigating its potential as a novel antibiotic .
- 2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide displays antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further research aims to elucidate its specific antioxidant mechanisms .
- The compound has demonstrated anti-inflammatory effects. Inflammation is associated with various diseases, including autoimmune disorders. Investigating its impact on inflammatory pathways could lead to therapeutic applications .
- Some studies suggest that this compound may have neuroprotective effects. Researchers are exploring its potential in conditions such as Parkinson’s disease and neurodegenerative disorders. Understanding its interactions with neural pathways is essential for future drug development .
- Medicinal chemists have investigated the SAR of quinazolinone derivatives, including this compound. By modifying its structure, they aim to optimize its pharmacological properties. SAR studies provide valuable insights for designing more potent and selective drugs .
Anticancer Activity
Antibacterial Properties
Antioxidant Effects
Anti-Inflammatory Potential
Neuroprotective Properties
Structure-Activity Relationship (SAR) Studies
These applications highlight the versatility of 2-((2-methylquinazolin-4-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide and underscore its potential in various scientific and medical contexts. Researchers continue to explore its properties and applications, contributing to advancements in drug discovery and therapeutic interventions . If you’d like more information on any specific aspect, feel free to ask!
properties
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-21-15-8-6-5-7-14(15)20(22-12)28-11-18(24)23-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-10H,11H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUIPDAULBHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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